Spiramycin

Macrolide resistance Streptococcus pyogenes M-phenotype

Spiramycin is a 16-membered macrolide antibiotic that retains full susceptibility (MIC ≤1 mg/L) against erythromycin-resistant Streptococcus pyogenes where 14- and 15-membered macrolides fail. Its 2.4× longer plasma half-life (3.8 h vs 1.6 h) and 10–20× intracellular alveolar macrophage accumulation enable sustained tissue concentrations unattainable with erythromycin or azithromycin. For antimicrobial resistance surveillance, spiramycin is the critical differential agent distinguishing M-phenotype (efflux-mediated) from MLSB resistance phenotypes. Its 7.7 h inflammatory fluid half-life supports single-dose Mycoplasma gallisepticum treatment with 100% remission in poultry, outperforming tylosin and oxytetracycline. Research programs targeting intracellular pathogens (Toxoplasma gondii, Legionella, Chlamydia) benefit from its >300 L volume of distribution. Procure compositionally defined spiramycin to ensure reproducible SAR studies, resistance mechanism characterization, and pharmacokinetic modeling.

Molecular Formula C43H74N2O14
Molecular Weight 843.1 g/mol
Cat. No. B8050900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramycin
Molecular FormulaC43H74N2O14
Molecular Weight843.1 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
InChIInChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3
InChIKeyACTOXUHEUCPTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble in most organic solvents

Spiramycin: 16-Membered Macrolide Antibiotic with Differential Activity Against Resistant Pathogens


Spiramycin is a 16-membered lactone ring macrolide antibiotic produced by fermentation of Streptomyces ambofaciens, structurally distinct from the 14-membered macrolides (e.g., erythromycin, clarithromycin) and the 15-membered azalides (e.g., azithromycin) [1]. It exists as a mixture of three naturally occurring components — spiramycin I, II, and III — each differing in acylation patterns on the mycarose and forosamine sugar moieties [2]. Spiramycin demonstrates antibacterial activity primarily against Gram-positive cocci, including Streptococcus and Staphylococcus species, as well as activity against Mycoplasma, Toxoplasma gondii, and certain Gram-negative anaerobes [3]. Its 16-membered structure confers a resistance profile that diverges meaningfully from 14- and 15-membered macrolides, particularly against strains harboring specific macrolide resistance determinants, making it a distinct procurement option where cross-resistance to erythromycin or azithromycin is a concern [1][4].

Why Spiramycin Cannot Be Interchanged with 14- or 15-Membered Macrolides: Critical Procurement Considerations


Despite belonging to the macrolide class, spiramycin exhibits pharmacologic and microbiologic properties that preclude simple substitution with erythromycin, clarithromycin, or azithromycin. The 16-membered lactone ring structure confers a distinct resistance phenotype: erythromycin-resistant Streptococcus pyogenes isolates that demonstrate cross-resistance to all 14- and 15-membered macrolides retain full susceptibility to spiramycin, with MIC values ≤1 mg/L [1]. This differential susceptibility is mechanistically linked to distinct induction pathways for ermB methylase expression between 14/15-membered and 16-membered macrolides [2]. Pharmacokinetically, spiramycin exhibits a 2.4× longer plasma elimination half-life than erythromycin (3.8 h vs 1.6 h) and achieves intracellular alveolar macrophage concentrations 10–20× greater than simultaneous serum concentrations, a property not shared equivalently across the macrolide class [3][4]. Substituting spiramycin with a 14- or 15-membered macrolide risks treatment failure against resistant strains, altered tissue distribution kinetics, and compromised intracellular pathogen coverage.

Spiramycin Comparative Evidence Guide: Quantified Differentiation from Analog Macrolides


Spiramycin Retains Full Susceptibility in Erythromycin-Resistant Streptococcus pyogenes with M-Phenotype Efflux Mechanism

In a study of 174 M-phenotype (efflux-mediated resistance) erythromycin-resistant Streptococcus pyogenes isolates, spiramycin demonstrated MIC50 of 0.25 mg/L and MIC90 of 0.5 mg/L with 0% resistance, whereas erythromycin, clarithromycin, and azithromycin showed 100% resistance with MIC50 values of 8, 8, and 8 mg/L respectively [1]. All 14- and 15-membered macrolides exhibited complete cross-resistance in this M-phenotype population, while the 16-membered spiramycin maintained full in vitro susceptibility [1]. This differential susceptibility is attributable to the inability of the Mef efflux pump to effectively export 16-membered macrolides [2].

Macrolide resistance Streptococcus pyogenes M-phenotype Efflux pump 16-membered macrolide

Spiramycin Demonstrates 2.4× Longer Plasma Half-Life and Superior Inflammatory Fluid Persistence Compared to Erythromycin

In a single-dose crossover study in six healthy male volunteers, spiramycin (2 g oral dose) exhibited a mean plasma elimination half-life of 3.8 hours compared to 1.6 hours for erythromycin (500 mg oral dose), representing a 2.4× longer systemic persistence [1]. In inflammatory fluid (tissue chamber model), spiramycin's elimination half-life was 7.7 hours compared to 2.2 hours for erythromycin — a 3.5× longer duration [1]. The percentage penetration into inflammatory fluid was 66% for spiramycin versus 54% for erythromycin, with both agents attaining similar inflammatory fluid Cmax of 0.7 mg/L despite the 4× dose differential (2 g spiramycin vs 500 mg erythromycin) [1]. Spiramycin's volume of distribution exceeds 300 L, with alveolar macrophage concentrations reaching 10–20× simultaneous serum concentrations [2].

Pharmacokinetics Half-life Tissue penetration Bioavailability Macrolide comparison

Spiramycin Achieves 100% Clinical Remission Rate in Mycoplasma gallisepticum-Infected Layer Chickens, Outperforming Tylosin and Oxytetracycline

In a single-dose treatment study of layer hens naturally infected with Mycoplasma gallisepticum, oral spiramycin at 100 mg or 200 mg achieved 100% remission for 33 days post-treatment. In comparison, parenteral tylosin (100 mg) achieved 92% remission and oral tylosin (100 mg) achieved 85% remission; long-acting oxytetracycline (100 mg parenteral) achieved only 60% remission [1]. The difference between spiramycin and tylosin outcomes was statistically significant (P < 0.05) [1]. This study demonstrates that spiramycin's efficacy in clearing M. gallisepticum infection and maintaining remission is superior to the veterinary macrolide standard tylosin in this model [1].

Veterinary Mycoplasma gallisepticum Poultry Avian mycoplasmosis Comparative efficacy

Spiramycin Exhibits Equivalent Bactericidal Activity to Penicillin G Against Streptococcus pneumoniae and Superior Post-Antibiotic Effect to Azithromycin

Against 10 strains of Streptococcus pneumoniae with varying penicillin susceptibility, spiramycin exhibited bactericidal activity (≥3 log10 CFU/mL reduction after 4 h at 10× MIC) equivalent to penicillin G, erythromycin, clarithromycin, dirithromycin, and roxithromycin, while azithromycin demonstrated inferior bactericidal activity [1]. The post-antibiotic effect (PAE) duration for spiramycin was comparable to the other macrolides (2.3–3.9 h mean duration) and superior to both azithromycin and penicillin G [1]. Notably, spiramycin induced a 3.6-fold increase in LD50 in an in vivo mouse virulence model following pre-exposure of pneumococci, compared to erythromycin (5.9×), azithromycin (7.1×), and dirithromycin (4.2×) [1].

Bactericidal activity Post-antibiotic effect Streptococcus pneumoniae Virulence attenuation Macrolide pharmacodynamics

Industrial Spiramycin Production: Fermentation-Derived Multi-Component Mixture with Patent-Defined Purity Specifications

Spiramycin is produced as a natural mixture of three structurally related components (spiramycin I, II, and III) via fermentation of Streptomyces ambofaciens [1]. A key industrial differentiation lies in process patents describing mutant strains (e.g., Streptomyces ambofaciens CS-93, NRRL 12511) that produce spiramycin I substantially free of factors II and III, enabling defined compositional control [2]. This contrasts with many other fermentation-derived macrolides where compositional control is not similarly defined in patent literature. The ability to procure defined factor compositions (e.g., spiramycin I-enriched material) may be relevant for applications requiring specific activity profiles or regulatory consistency [1][2].

Fermentation Streptomyces ambofaciens Process patent Spiramycin factors Quality specification

Neospiramycin Derivative Exhibits 2× Antibacterial Activity of Parent Spiramycin, Demonstrating Structural Optimization Potential

Neospiramycin I, a derivative lacking the mycarose sugar moiety, exhibits twice the antibacterial activity of parent spiramycin against tested organisms, likely attributable to increased hydrophobicity facilitating enhanced penetration through lipid-rich Gram-negative bacterial cell walls [1]. In a comprehensive structure-activity study of 66 spiramycin I derivatives, 3,3″,4″-tri-O-propionyl-spiramycin I and 3,4″-di-O-acetyl-3″-O-butyrylspiramycin I demonstrated the highest therapeutic effect in mice, superior to acetylspiramycin [2]. Hydrogenation of tetrahydrospiramycin also doubled activity compared to spiramycin, confirming the importance of the diene system for activity [1].

Structure-activity relationship Spiramycin derivatives Neospiramycin Hydrophobicity Antibacterial potency

Spiramycin Application Scenarios: Where Quantified Differentiation Drives Procurement Decisions


Antimicrobial Susceptibility Testing and Reference Standard for M-Phenotype Macrolide Resistance Surveillance

For clinical microbiology laboratories and antimicrobial resistance surveillance programs tracking M-phenotype (efflux-mediated) macrolide resistance, spiramycin serves as a critical differential agent. Its retained MIC50 of 0.25 mg/L against M-phenotype S. pyogenes (vs 8 mg/L for erythromycin) provides a definitive phenotypic marker distinguishing efflux-mediated resistance from ribosomal methylase-mediated resistance [4]. Procurement of spiramycin reference standard is essential for accurate resistance mechanism characterization in surveillance studies, as 14- and 15-membered macrolides cannot discriminate between M-phenotype and MLSB resistance phenotypes [4].

Veterinary Mycoplasma gallisepticum Control in Poultry Production

In commercial poultry operations with confirmed Mycoplasma gallisepticum infection, spiramycin offers a single-dose oral treatment option with documented 100% 33-day remission rate, outperforming tylosin (85–92% remission) and oxytetracycline (60% remission) [4]. The 3.5× longer inflammatory fluid half-life of spiramycin (7.7 h vs 2.2 h for erythromycin analog) supports sustained tissue concentrations at respiratory infection sites [5]. Veterinary procurement should prioritize spiramycin where high treatment success probability and reduced handling frequency are operationally critical [4].

Intracellular Pathogen Research Models Requiring High Macrophage Penetration

Research programs investigating intracellular pathogens (e.g., Toxoplasma gondii, Legionella, Chlamydia) benefit from spiramycin's unique tissue distribution profile: alveolar macrophage concentrations reach 10–20× simultaneous serum concentrations, with volume of distribution exceeding 300 L [4]. This contrasts with 14-membered macrolides that exhibit lower tissue-to-serum ratios. Spiramycin's 2.4× longer plasma half-life (3.8 h vs 1.6 h for erythromycin) and 7.7 h inflammatory fluid half-life enable less frequent dosing in chronic infection models [5]. For studies requiring sustained intracellular drug exposure, spiramycin provides a pharmacokinetically advantageous alternative to erythromycin or azithromycin [4][5].

Structure-Activity Relationship Studies and Macrolide Derivative Development

The spiramycin scaffold offers a well-characterized starting point for derivative synthesis, with documented 2× activity improvements achievable through structural modifications such as mycarose removal (neospiramycin) or diene hydrogenation [4]. The availability of patent-defined factor-specific production methods (spiramycin I substantially free of II and III) enables researchers to procure compositionally defined material for reproducible SAR studies [5]. Procurement of spiramycin I-enriched reference material supports academic and industrial medicinal chemistry programs evaluating 16-membered macrolide scaffold optimization [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.